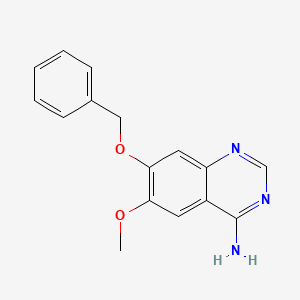

4-Amino-7-benzyloxy-6-methoxyquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-7-benzyloxy-6-methoxyquinazoline” is a chemical compound with the CAS number 320367-02-0 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “4-Amino-7-benzyloxy-6-methoxyquinazoline” involves several steps. For instance, one method involves heating a mixture of 4-amino-7-benzyloxy-6-methoxyquinazoline and trifluoroacetic acid to reflux for 1 hour .

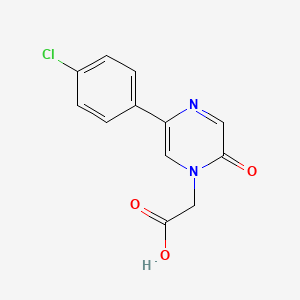

Molecular Structure Analysis

The molecular structure of “4-Amino-7-benzyloxy-6-methoxyquinazoline” is complex. It is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Chemical Reactions Analysis

“4-Amino-7-benzyloxy-6-methoxyquinazoline” participates in various chemical reactions. For example, it can react with trifluoroacetic acid under reflux conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-7-benzyloxy-6-methoxyquinazoline” are important for its function. For example, its molecular weight is 281.31 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

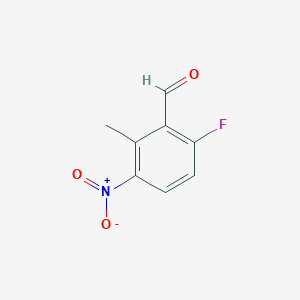

Synthesis Process : The compound has been synthesized through various multi-step processes. For instance, one synthesis involved five steps including substitution, nitration, reduction, cyclization, and chlorination, starting from methyl 4-hydroxy-3-methoxybenzoate. The structure was confirmed using NMR and MS spectrum techniques, with a total yield of 29.2% (Wang et al., 2015).

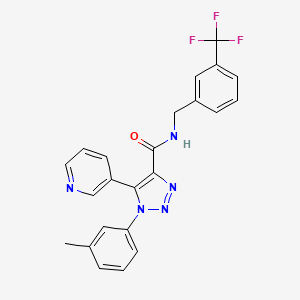

Characterization of Derivatives : Characterization of various derivatives, including 7-(3-(o-tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine and others, was performed using IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan et al., 2013).

Biological and Medicinal Applications

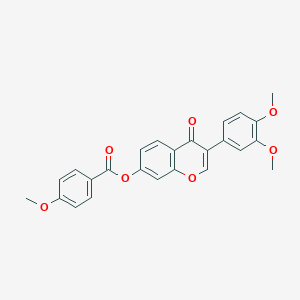

Antitumor Activity : Some quinazoline derivatives, including those synthesized from 4-aminoquinazoline, have shown antitumor activity in vitro. For example, the antiproliferation activity of one such compound against Bcap-37 cells was 83.4% (Gui-ping, 2012).

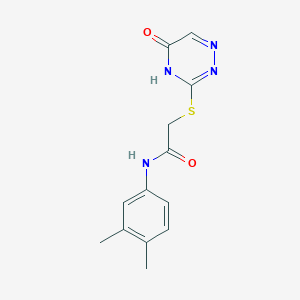

Antifungal and Antimicrobial Activities : Novel quinazolin-4(3H)-one derivatives displayed significant antifungal activities. The synthesized compounds were evaluated for their biological effects, showing promising results (El-Hashash et al., 2015). Additionally, new 1,2,4-triazole derivatives, synthesized from reactions involving 4-aminoquinazoline, showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

PET Imaging Agents for Tumor Detection : Novel (18)F-labeled 4-aminoquinazoline derivatives were synthesized and evaluated as potential PET imaging agents for tumor detection. Biodistribution experiments indicated concentration accumulation in tumors and fast clearance from muscle and blood, suggesting their potential in tumor imaging (Chen et al., 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-7-benzyloxy-6-methoxyquinazoline is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others . EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4) .

Mode of Action

4-Amino-7-benzyloxy-6-methoxyquinazoline: interacts with its target EGFR by inhibiting its phosphorylation . This inhibition suppresses the growth of tumor cells . The compound’s interaction with EGFR leads to changes in the cell signaling pathway, affecting cell proliferation and survival .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-7-benzyloxy-6-methoxyquinazoline are primarily those downstream of EGFR. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . By inhibiting EGFR, 4-Amino-7-benzyloxy-6-methoxyquinazoline disrupts these pathways, leading to inhibited cell growth and proliferation .

Result of Action

The result of 4-Amino-7-benzyloxy-6-methoxyquinazoline ’s action is the inhibition of tumor cell growth. By selectively inhibiting EGFR phosphorylation, the compound disrupts key cell signaling pathways, leading to inhibited cell proliferation and survival . This makes 4-Amino-7-benzyloxy-6-methoxyquinazoline a potential candidate for antitumor activity .

Propiedades

IUPAC Name |

6-methoxy-7-phenylmethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBLYLYWYYGACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7-benzyloxy-6-methoxyquinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2557369.png)

![N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2557370.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2557371.png)

![Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2557375.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557376.png)